molecular formula C16H12FNO2 B4691517 N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide

N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B4691517
M. Wt: 269.27 g/mol
InChI Key: IVHRPHJVEMHLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases. It has been studied extensively for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide targets various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is a key mediator of T-cell receptor signaling, which plays a critical role in the activation and proliferation of T-cells. TEC kinase is involved in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that promote the survival and proliferation of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. It has also been shown to reduce the activation and proliferation of autoimmune cells in vitro and in vivo. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is that it targets multiple kinases, which may enhance its therapeutic efficacy. Another advantage is that it has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. One limitation of this compound is that its efficacy may be limited to certain types of cancers and autoimmune diseases. Another limitation is that its long-term safety profile has not yet been established.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further explore its therapeutic potential in the treatment of various cancers and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, future studies could investigate the long-term safety profile of this compound in preclinical and clinical studies.

Scientific Research Applications

N-(3-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-fluorophenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h1,3-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHRPHJVEMHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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